Capecitabine USP Impurity G

Catalog No.
S12797394
CAS No.
M.F
C20H30FN3O9
M. Wt
475.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capecitabine USP Impurity G

Product Name

Capecitabine USP Impurity G

IUPAC Name

pentyl N-[1-[4-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

Molecular Formula

C20H30FN3O9

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)

InChI Key

VTELESLWOUWJLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O

Capecitabine USP Impurity G, also known as 2',3'-Di-O-acetylcapecitabine, is a chemical compound with the molecular formula C20H30FN3O9 and a molecular weight of 475.46 g/mol. It is classified as an impurity of capecitabine, which is an oral prodrug that is metabolized in the body to produce 5-fluorouracil, an antimetabolite used in cancer treatment. The presence of impurities like Capecitabine USP Impurity G is critical for ensuring the quality and efficacy of pharmaceutical formulations containing capecitabine .

Typical of acetylated compounds. These include:

  • Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent compound, capecitabine, under acidic or basic conditions.
  • Deacetylation: In biological systems, enzymes such as esterases may catalyze the removal of acetyl groups.
  • Oxidation: The compound may also participate in oxidation reactions, particularly involving its nitrogen atoms.

These reactions are important for understanding the stability and degradation pathways of Capecitabine USP Impurity G in pharmaceutical formulations .

While Capecitabine USP Impurity G itself may not exhibit significant biological activity, its parent compound, capecitabine, is known for its role as an antitumor agent. Capecitabine is converted into 5-fluorouracil in the body, which interferes with DNA synthesis and has been widely used in the treatment of various cancers, including colorectal and breast cancer. The presence of impurities like Capecitabine USP Impurity G can affect the bioavailability and efficacy of the drug .

Capecitabine USP Impurity G can be synthesized through several methods, often involving the acetylation of capecitabine. Common synthesis routes include:

  • Acetylation Reaction: Capecitabine can be treated with acetic anhydride or acetyl chloride in the presence of a base to introduce acetyl groups at the 2' and 3' positions.
    text
    Capecitabine + Acetic Anhydride → 2',3'-Di-O-acetylcapecitabine + Acetic Acid
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate Capecitabine USP Impurity G from other by-products and unreacted starting materials .

Capecitabine USP Impurity G serves several important roles in pharmaceutical research and development:

  • Reference Standard: It is used as a reference standard for analytical validation in quality control laboratories.
  • Stability Studies: Understanding its behavior helps in assessing the stability of capecitabine formulations.
  • Pharmacokinetic Studies: Investigating how impurities affect drug metabolism and pharmacokinetics is crucial for drug development .

Research on interaction studies involving Capecitabine USP Impurity G focuses primarily on its impact on the pharmacokinetics and pharmacodynamics of capecitabine. Key areas include:

  • Metabolic Pathways: Studying how this impurity influences the conversion of capecitabine to 5-fluorouracil.
  • Drug Interactions: Evaluating potential interactions with other medications that may alter its efficacy or safety profile.
  • Toxicological Assessments: Understanding any adverse effects associated with impurities during clinical use .

Capecitabine USP Impurity G has several related compounds that share structural similarities but differ in their chemical properties and biological activities. Here are some similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
CapecitabineC15H22FN3O6359.35 g/molParent compound; prodrug converted to 5-fluorouracil
Capecitabine EP Impurity AC9H12FN3O4245.21 g/molRelated impurity with different structural features
Capecitabine EP Impurity BC9H11FN2O5246.19 g/molAnother impurity impacting quality control
5-Deoxy-5-Fluoro-N4-(methoxy carbonyl) cytidineC15H18FN3O8387.32 g/molRelated nucleoside with potential therapeutic use

Capecitabine USP Impurity G is unique due to its specific acetylation at the 2' and 3' positions, which distinguishes it from other impurities and compounds related to capecitabine. This structural modification can significantly influence its behavior in pharmaceutical contexts, particularly regarding stability and biological activity .

XLogP3

0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

475.19660771 g/mol

Monoisotopic Mass

475.19660771 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-09

Explore Compound Types